伊维菌素B1a
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
概述
描述
依普林霉素 B1a 是一种属于阿维菌素家族的半合成化合物。 它主要用作兽医抗寄生虫剂,特别是用于治疗和控制牛和羊的体内和体外寄生虫 。 依普林霉素是两种同系物的混合物:依普林霉素 B1a (90%) 和依普林霉素 B1b (10%),它们在 C25 位置的亚甲基基团上有所不同 .
科学研究应用
依普林霉素 B1a 具有广泛的科学研究应用:
作用机制
依普林霉素 B1a 通过与寄生虫神经系统中的谷氨酸门控氯离子通道结合来发挥作用 。 这种结合导致氯离子通透性增加,从而导致神经细胞超极化,随后寄生虫麻痹和死亡 。 该化合物还影响其他分子靶点,例如 γ-氨基丁酸 (GABA) 受体,增强其抗寄生虫活性 .
类似化合物:
伊维菌素: 一种广泛使用的抗寄生虫剂,具有类似的作用机制.
阿维菌素: 阿维菌素家族的另一个成员,主要用于农业.
多拉美汀: 阿维菌素的衍生物,对某些寄生虫具有增强的效力.
塞拉菌素: 用于治疗宠物的寄生虫感染.
独特性: 依普林霉素 B1a 的独特之处在于它在泌乳动物中具有很高的功效和安全性,因此可以在不需对牛奶进行停药期的前提下使用 。这使其在乳制品行业中特别有价值,因为维持牛奶生产至关重要。
安全和危害
未来方向
Eprinomectin B1a has shown potential in cancer research. It has been found to suppress growth and metastatic phenotypes of prostate cancer cells by targeting the β-catenin signaling pathway . This suggests that Eprinomectin B1a could provide new avenues for therapeutic approaches for advanced prostate cancer .
生化分析
Biochemical Properties
Eprinomectin component B1a interacts with various biomolecules, primarily glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This interaction is key to its anthelmintic effects .
Cellular Effects
Eprinomectin component B1a has significant effects on various types of cells. In prostate cancer cells, it inhibits cell viability, colony formation, and migration capacities . It induces cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .
Molecular Mechanism
The molecular mechanism of Eprinomectin component B1a involves binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding leads to its anthelmintic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eprinomectin component B1a change over time. Following a single treatment, the highest mean plasma Eprinomectin (B1a component) level was observed 36 hours post-treatment, followed by a continuous decline until Day 21 .
Dosage Effects in Animal Models
In animal models, the effects of Eprinomectin component B1a vary with different dosages. The recommended dosage regimen is a single dose of 0.5 mg/kg body weight applied topically along the midline of the animal’s back . This dosage has been found to be highly efficacious against a broad range of ovine gastrointestinal nematodes and D. filaria lungworms .
Metabolic Pathways
It is known that it is a semi-synthetic analogue of avermectin B1a .
Transport and Distribution
It is known that it is applied topically and is a major component of the antiparasitic compound eprinomectin .
Subcellular Localization
Given its biochemical properties and interactions with glutamate-gated chloride channels, it is likely that it localizes to areas where these channels are present .
准备方法
合成路线和反应条件: 依普林霉素 B1a 是通过对阿维菌素 B1a 的 4’'-羟基部分进行氧化,然后进行还原胺化和乙酰化而合成的 。该过程涉及多个步骤,包括使用特定的试剂和条件来实现所需的化学转化。
工业生产方法: 依普林霉素 B1a 的工业生产通常涉及使用链霉菌属的阿维菌素产生菌进行大规模发酵工艺,然后进行化学修饰以获得最终产品 。发酵过程经过优化以最大限度地提高所需化合物的产量,随后的纯化步骤确保杂质的去除。
化学反应分析
反应类型: 依普林霉素 B1a 经历各种化学反应,包括氧化、还原和取代反应 。这些反应对于它的合成和修饰至关重要。
常见试剂和条件:
氧化: 使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 还原胺化是使用硼氢化钠等还原剂进行的。
取代: 乙酰化是使用乙酸酐或乙酰氯进行的。
主要产物: 从这些反应中形成的主要产物包括依普林霉素 B1a 本身及其各种代谢产物,例如 24a-羟甲基代谢产物和 N-脱乙酰基代谢产物 .
相似化合物的比较
Ivermectin: A widely used antiparasitic agent with a similar mechanism of action.
Abamectin: Another member of the avermectin family, used primarily in agriculture.
Doramectin: A derivative of avermectin with enhanced potency against certain parasites.
Selamectin: Used for the treatment of parasitic infections in pets.
Uniqueness: Eprinomectin B1a is unique due to its high efficacy and safety profile in lactating animals, allowing for its use without the need for a withdrawal period for milk . This makes it particularly valuable in the dairy industry, where maintaining milk production is crucial.
属性
{ "Design of the Synthesis Pathway": "The synthesis of Eprinomectin component B1a involves the modification of avermectin B1a, a natural product isolated from Streptomyces avermitilis. The modification includes the hydroxylation of C-4a and C-5 and the removal of the C-13-methyl group.", "Starting Materials": ["Avermectin B1a", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Methanol", "Ethyl acetate", "Water"], "Reaction": ["Avermectin B1a is dissolved in methanol and treated with sodium hydroxide to form the sodium salt.", "Hydrogen peroxide is added to the solution and the mixture is stirred at room temperature for several hours.", "Acetic acid is added to the reaction mixture to quench the excess hydrogen peroxide.", "The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain a crude product.", "The crude product is purified by column chromatography to afford Eprinomectin component B1a." ] } | |
CAS 编号 |
133305-88-1 |
分子式 |
C50H75NO14 |
分子量 |
914.1 g/mol |
IUPAC 名称 |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
InChI 键 |
ZKWQQXZUCOBISE-BTUYMBSXSA-N |
手性 SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
规范 SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
外观 |
White solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。